4-Phenyl-1-butanol
Overview
Description
4-Phenyl-1-butanol, also known as phenylbutyl alcohol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and fragrances .
Synthetic Routes and Reaction Conditions:
From Phenylacetaldehyde and Acetaldehyde: This method involves the condensation of phenylacetaldehyde and acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Grignard Reaction: Another method involves the reaction of phenylethyl magnesium bromide with ethylene oxide in a Grignard type reaction.
Friedel-Crafts Alkylation: A novel synthesis process involves the use of tetrahydrofuran and acyl chloride under the catalysis of zinc chloride to obtain 4-chlorobutanol ester, which then undergoes Friedel-Crafts alkylation with benzene under the catalysis of aluminum trichloride to produce 4-phenylbutanol ester.
Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. This method is preferred for large-scale production as it provides high yields and purity .
Types of Reactions:
Oxidation: this compound can be oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran.
Cyclization: It undergoes cyclization in the presence of phosphoric acid at high temperatures to yield tetralin.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products:
Oxidation: 2-Phenyltetrahydrofuran.
Cyclization: Tetralin.
Mechanism of Action
C10H14OC_{10}H_{14}OC10H14O
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.Target of Action
It is known to cause irritation to the skin and eyes, and it can also affect the respiratory system .
Mode of Action
It is known to undergo oxidation by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It also undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .
Biochemical Pathways
The compound’s oxidation and cyclization reactions suggest that it may be involved in the formation of cyclic compounds and could potentially influence pathways related to these processes .
Pharmacokinetics
Its physical properties such as boiling point (140-142 °c/14 mmhg), density (0984 g/mL at 20 °C), and refractive index (n20/D 1521) have been documented .
Result of Action
Its ability to undergo oxidation and cyclization suggests that it may play a role in the formation of cyclic compounds .
Action Environment
It is known that the compound is a combustible liquid and should be stored at ambient temperatures .
Biochemical Analysis
Cellular Effects
The effects of 4-Phenyl-1-butanol on cellular processes are not fully understood. It is hypothesized that it may influence cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell-type specific and dependent on the concentration of this compound .
Temporal Effects in Laboratory Settings
Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
Studies investigating threshold effects, toxicity, or adverse effects at high doses are limited .
Scientific Research Applications
4-Phenyl-1-butanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Butanol: A simple alcohol with a similar structure but without the phenyl group.
Phenylmethanol (Benzyl Alcohol): Contains a phenyl group attached to a methanol moiety.
2-Phenylethanol: Similar to 4-Phenyl-1-butanol but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific structure, which combines a phenyl group with a butanol moiety. This structure imparts distinct chemical properties, such as its ability to undergo specific reactions like oxidation to form 2-phenyltetrahydrofuran and cyclization to yield tetralin . Its versatility in various applications, from pharmaceuticals to fragrances, further highlights its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
4-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLXQFDGRCELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062994 | |
Record name | Benzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-41-6, 55053-52-6 | |
Record name | Benzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1-butanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenebutanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENEBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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